(4-Phenylpyrrolidin-3-yl)methanamine
Description
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(4-phenylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
InChI Key |
VKZYUJLRUDASSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)CN |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₈N₂
- Molecular Weight : 190.28 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a phenyl group and a methyl group, enhancing its lipophilicity and potential binding affinity to biological targets.
Chemistry
-
Chiral Building Block :
- Utilized in the synthesis of complex organic molecules.
- Serves as a reagent in various organic reactions.
-
Chemical Reactions :
- Oxidation : Can be oxidized using agents like potassium permanganate to form ketones or carboxylic acids.
- Reduction : Reduction with lithium aluminum hydride can yield secondary or tertiary amines.
- Substitution : Participates in nucleophilic substitution reactions to introduce different functional groups onto the pyrrolidine ring.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, carboxylic acids |
| Reduction | Lithium aluminum hydride | Secondary or tertiary amines |
| Substitution | Alkyl halides with sodium hydride | Various substituted pyrrolidines |
Biology
-
Biological Activity :
- Investigated for its potential interactions with neurotransmitter receptors such as dopamine and serotonin receptors.
- Modulates receptor activity, influencing signaling pathways related to mood regulation and cognition.
-
Therapeutic Potential :
- Explored for antidepressant-like effects in animal models, showing significant reductions in depressive behaviors likely due to serotonergic system interactions.
Case Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of (4-Phenylpyrrolidin-3-yl)methanamine resulted in notable reductions in depressive behaviors. This effect is attributed to its action on serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Receptor Binding Studies
Research has focused on the binding affinity of this compound to various neurotransmitter receptors. In vitro studies indicated that the compound exhibits selective binding properties, which may lead to the development of novel therapeutic agents targeting neurological disorders.
Comparison with Similar Compounds
Structural and Electronic Modifications
Substituents on the phenyl ring and pyrrolidine backbone significantly alter electronic properties, steric bulk, and lipophilicity. Key analogs include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Phenyl Ring) | Molecular Weight | Key Structural Features |
|---|---|---|---|
| (4-Phenylpyrrolidin-3-yl)methanamine | -H (Phenyl) | ~202.27 | Baseline structure for comparison |
| [1-(4-Cl-Ph)pyrrolidin-3-yl]methanamine | 4-Chloro | 226.70 | Electron-withdrawing group enhances polarity |
| [1-(3,4-F₂-Ph)pyrrolidin-3-yl]methanamine | 3,4-Difluoro | 228.24 | Increased lipophilicity and metabolic stability |
| [1-(4-NO₂-Bs)pyrrolidin-3-yl]methanamine | 4-Nitrobenzenesulfonyl | 285.32 | Bulky sulfonyl group introduces steric hindrance |
Key Observations :
- Fluorophenyl Derivatives : Fluorine atoms increase lipophilicity (logP) and may enhance blood-brain barrier penetration, as seen in related CNS-targeting compounds .
- Nitrobenzenesulfonyl Derivatives : The nitro group and sulfonyl moiety introduce steric bulk, which may reduce binding to shallow receptor pockets but improve selectivity .
Pharmacological Implications
While direct activity data for this compound are sparse, structurally related compounds exhibit diverse biological effects:
- Allosteric Modulation : Pyrrolidinylmethyl derivatives with substituted benzoyl groups (e.g., 9045 and 0801 in ) showed activity as gonadotropin receptor modulators, suggesting the core pyrrolidine-methanamine structure is compatible with receptor binding.
- Antimalarial Activity : Pyrrolizidinylmethyl derivatives (e.g., MG3 in ) highlight the role of aromatic substituents in enhancing efficacy against parasitic targets.
- Enzyme Inhibition : Nitrobenzenesulfonyl groups () may confer inhibitory effects on enzymes like proteases or kinases due to electrophilic sulfonyl moieties.
Substituent-Activity Relationships :
- Chlorophenyl Groups : Improve binding affinity but may reduce solubility due to increased hydrophobicity.
- Methoxy/Methyl Groups : Electron-donating substituents (e.g., in ) could enhance basicity of the methanamine group, favoring ionic interactions with targets.
Preparation Methods
Cyclization of Linear Precursors
The pyrrolidine core is frequently constructed via cyclization of appropriately substituted linear precursors. A common approach involves intramolecular nucleophilic substitution or Michael addition. For instance, γ-amino ketones or esters can undergo cyclization under basic or acidic conditions to form the pyrrolidine skeleton. In one patented method, a γ-keto ester intermediate is treated with ammonium acetate in methanol, followed by reduction with sodium borohydride to yield the pyrrolidine ring. This method ensures moderate yields (60–75%) but requires precise temperature control to avoid side reactions.
Ring-Closing Metathesis (RCM)
While less common for five-membered rings, RCM using Grubbs catalysts has been explored for pyrrolidine synthesis. Starting from diene precursors, this method offers stereoselectivity but faces challenges in regiocontrol. For example, a diallylamine derivative undergoes RCM in dichloromethane at 40°C, producing the pyrrolidine ring in 50–60% yield. Post-metathesis hydrogenation is often necessary to saturate the olefin, adding steps to the overall process.
Functionalization of the Methanamine Group
Reductive Amination
The primary amine at position 3 is often introduced via reductive amination of a ketone precursor. For instance, a pyrrolidinone intermediate reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target amine in 80–85% efficiency. This method benefits from mild conditions and compatibility with sensitive functional groups.
Gabriel Synthesis
The Gabriel protocol, employing phthalimide protection, provides an alternative route. Alkylation of a pyrrolidine-derived bromide with potassium phthalimide, followed by hydrazinolysis, generates the free amine in 70–75% yield. While reliable, this method involves multiple steps and necessitates rigorous purification.
Protective Group Strategies
Boc Protection
The tert-butoxycarbonyl (Boc) group is widely used to protect the amine during synthesis. For example, Boc-anhydride in tetrahydrofuran (THF) with DMAP catalysis achieves near-quantitative protection. Deprotection with HCl in dioxane restores the amine functionality without degrading the pyrrolidine ring.
Benzyl Protection
Benzyl groups offer stability under acidic conditions. Benzylation using benzyl bromide and potassium carbonate in acetonitrile proceeds in 85–90% yield. Hydrogenolysis over Pd/C efficiently removes the benzyl group, though residual catalyst removal is critical.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for purification, with hexane/ethyl acetate gradients effectively separating intermediates. High-performance liquid chromatography (HPLC) is employed for final product polishing, achieving >98% purity.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) confirms regiochemistry, with characteristic shifts for the pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic signals (δ 7.2–7.4 ppm). Mass spectrometry (MS) provides molecular ion validation, while infrared (IR) spectroscopy verifies amine N-H stretches (~3300 cm⁻¹).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Preparation Methods
Q & A
Q. Basic
- NMR : H and C NMR confirm regiochemistry of the pyrrolidine ring and phenyl substitution patterns. Aromatic protons typically resonate at δ 7.2–7.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., CHN has a theoretical mass of 174.1157) .
- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers at C3 of the pyrrolidine ring .
How is this compound applied in pharmacological research?
Advanced
The compound serves as a scaffold for:
- Receptor modulators : Its amine group facilitates interactions with GPCRs (e.g., serotonin receptors) via hydrogen bonding. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity .
- Enzyme inhibitors : The pyrrolidine core mimics transition states in enzymatic reactions, as seen in kinase inhibition studies .
- Prodrug design : Functionalization of the methanamine group improves bioavailability, as demonstrated in analogues like [4-(oxetan-3-yloxy)phenyl]methanamine .
What methodologies assess the stability of this compound under varying storage conditions?
Q. Basic
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor decomposition via HPLC .
- pH stability : Test solubility and integrity in buffers (pH 1–12) to identify optimal storage conditions (e.g., refrigerated, inert atmosphere) .
How can researchers design derivatives of this compound for material science applications?
Q. Advanced
- Coordination chemistry : Introduce chelating groups (e.g., pyridyl or tetrazine moieties) to bind transition metals for catalytic or luminescent materials .
- Polymer precursors : Methanamine derivatives with vinyl or acrylate groups undergo radical polymerization, forming thermally stable resins .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Purification : Chromatography becomes impractical at scale; switch to crystallization using solvents like ethyl acetate/hexane .
- Safety : Mitigate exothermic risks in hydrogenation steps via controlled pressure reactors .
- Cost-efficiency : Optimize catalyst loading (e.g., Pd/C vs. Raney Ni) and recycle reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
